molecular formula C17H17N5O3 B6040680 N-[(3,4-dimethoxyphenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide

N-[(3,4-dimethoxyphenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Cat. No.: B6040680
M. Wt: 339.3 g/mol
InChI Key: UBALXAXMUBCHFK-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a complex organic compound that features a benzamide core linked to a tetrazole ring and a dimethoxyphenyl group

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-24-15-8-3-12(9-16(15)25-2)10-18-17(23)13-4-6-14(7-5-13)22-11-19-20-21-22/h3-9,11H,10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBALXAXMUBCHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=NN=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a series of reactions to form the dimethoxyphenyl intermediate.

    Tetrazole Formation: The tetrazole ring is synthesized through a cycloaddition reaction involving an azide and a nitrile.

    Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the tetrazole ring under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: Researchers investigate its effects on various biological pathways and its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but lacks the tetrazole and benzamide components.

    Tetrazole Derivatives: Compounds with similar tetrazole rings but different substituents.

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is unique due to its combination of a dimethoxyphenyl group, a tetrazole ring, and a benzamide core

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